

Discovery of 2-((2-Hydroxyethyl)amino)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((2-Hydroxyethyl)amino)nicotinonitrile

Cat. No.: B1318946

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An In-depth Technical Guide to **2-((2-Hydroxyethyl)amino)nicotinonitrile**: Synthesis, Characterization, and Therapeutic Potential

Abstract

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, **2-((2-Hydroxyethyl)amino)nicotinonitrile**, providing a comprehensive overview for researchers, chemists, and drug development professionals. We will explore its discovery through a detailed synthetic pathway, outline its physicochemical and spectroscopic properties, and discuss the scientific rationale for its potential applications in modern therapeutic research. This document serves as a foundational resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, is a heterocyclic aromatic compound that has garnered significant attention in the field of organic and medicinal chemistry.^[1] Its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, and antitumor properties.^[2] The presence of the cyano group and the pyridine ring provides a

unique electronic and structural framework, making it a versatile intermediate for synthesizing more complex heterocyclic systems.^{[3][4]}

The "discovery" of a specific derivative like **2-((2-Hydroxyethyl)amino)nicotinonitrile** is intrinsically linked to its synthesis and the exploration of structure-activity relationships (SAR). By appending different functional groups to the nicotinonitrile core, chemists can modulate the molecule's properties, such as solubility, polarity, and its ability to interact with biological targets. The introduction of the 2-(hydroxyethyl)amino side chain at the C-2 position is a strategic modification. The amino group serves as a flexible linker, while the terminal hydroxyl group can act as a hydrogen bond donor or acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile. This guide elucidates the synthesis, properties, and potential of this important building block.

Synthesis and Mechanistic Pathway

The primary route to **2-((2-Hydroxyethyl)amino)nicotinonitrile** is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental to the synthesis of many substituted pyridines.

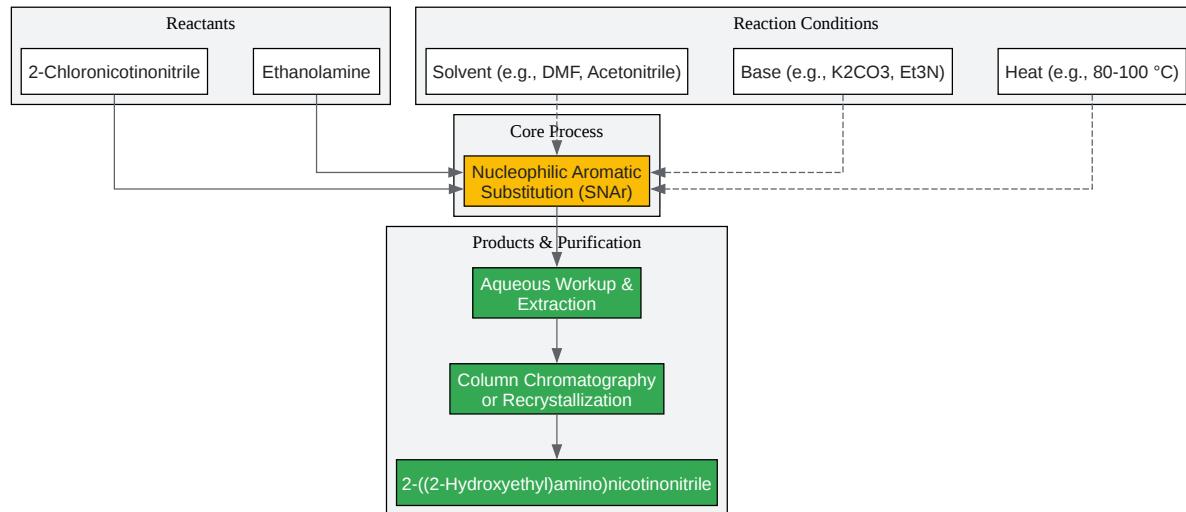
Reaction Overview

The synthesis involves the reaction of a halo-substituted nicotinonitrile, typically 2-chloronicotinonitrile, with ethanolamine. The lone pair of electrons on the nitrogen atom of ethanolamine acts as the nucleophile, attacking the electron-deficient carbon atom at the C-2 position of the pyridine ring, which bears the chlorine leaving group.

The causality behind this experimental choice is clear: the electron-withdrawing nature of both the ring nitrogen and the adjacent cyano group makes the C-2 position highly susceptible to nucleophilic attack. The chlorine atom is a competent leaving group, facilitating the substitution.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from commercially available precursors to the final product.



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Caption: Synthetic workflow for **2-((2-Hydroxyethyl)amino)nicotinonitrile**.

Detailed Experimental Protocol

This protocol is a representative, self-validating procedure based on standard organic synthesis methodologies for SNAr reactions.

- Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

- Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the starting material. Add an inorganic base, such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq), which will act as an acid scavenger.
- Nucleophile Addition: Add ethanolamine (1.1-1.5 eq) to the stirring mixture. The slight excess ensures the complete consumption of the limiting reactant, 2-chloronicotinonitrile.
- Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve the inorganic salts.
- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). The organic layers are combined.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure **2-((2-Hydroxyethyl)amino)nicotinonitrile**.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

The following table summarizes the key properties of the target compound.[\[5\]](#)

Property	Value
CAS Number	440102-32-9
Molecular Formula	C ₈ H ₉ N ₃ O
Molecular Weight	163.18 g/mol
Appearance	Typically an off-white to light brown solid
Storage	Sealed in a dry environment, refrigerated (2-8°C)
SMILES Code	N#CC1=CC=NC=C1NCCO

Spectroscopic Characterization (Expected)

While a dedicated spectrum for this specific molecule is not provided in the search results, its structure allows for the confident prediction of key spectroscopic features.

- Infrared (IR) Spectroscopy:
 - O-H Stretch: A broad peak around 3300-3500 cm⁻¹ from the hydroxyl group.
 - N-H Stretch: A moderate peak around 3350-3450 cm⁻¹ from the secondary amine.
 - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
 - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
 - C≡N Stretch (Nitrile): A sharp, intense peak around 2220-2240 cm⁻¹.
 - C=C/C=N Stretch (Aromatic Ring): Peaks in the 1500-1600 cm⁻¹ region.
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the pyridine ring.

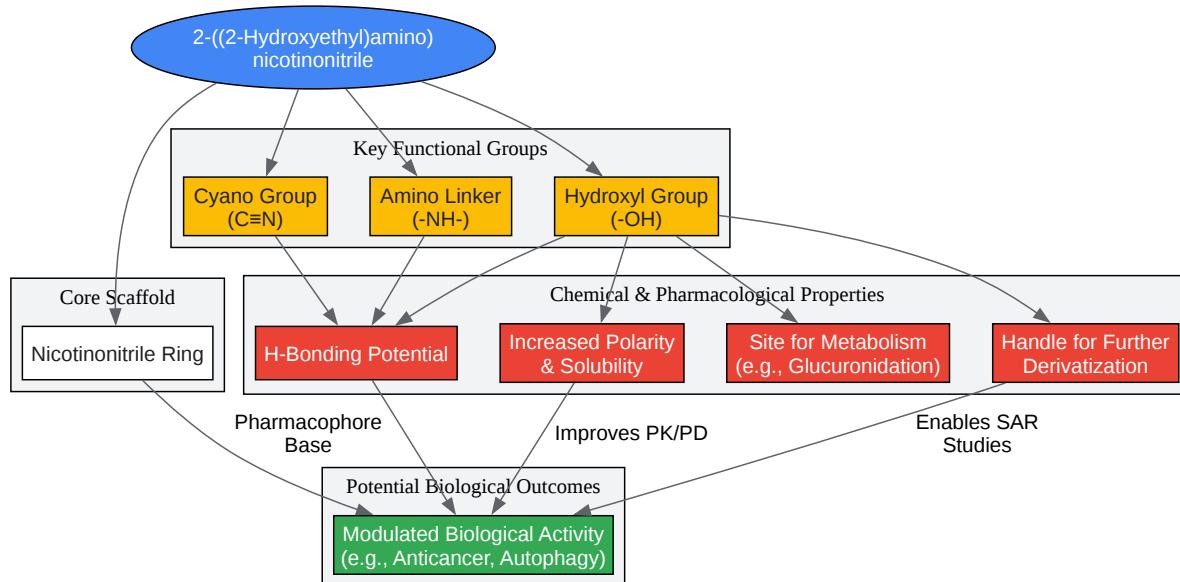
- N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
- Methylene Protons (-CH₂-N): A triplet around 3.4-3.6 ppm.
- Methylene Protons (-CH₂-O): A triplet around 3.7-3.9 ppm.
- O-H Proton: A broad singlet, often exchangeable with D₂O.
- Mass Spectrometry (MS):
 - The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z ≈ 163 or 164, respectively.

Rationale for Development and Potential Applications

The interest in **2-((2-Hydroxyethyl)amino)nicotinonitrile** stems from the proven therapeutic potential of the broader 2-aminonicotinonitrile class.^[6] Research has shown that derivatives of this scaffold can act as autophagy enhancers and possess anticancer activity.^{[2][6]}

Structure-Activity Relationship Insights

The specific functional groups of **2-((2-Hydroxyethyl)amino)nicotinonitrile** are key to its potential as a drug scaffold or intermediate. The diagram below breaks down the relationship between the molecular structure and its potential biological relevance.



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- To cite this document: BenchChem. [Discovery of 2-((2-Hydroxyethyl)amino)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318946#discovery-of-2-2-hydroxyethyl-amino-nicotinonitrile]

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